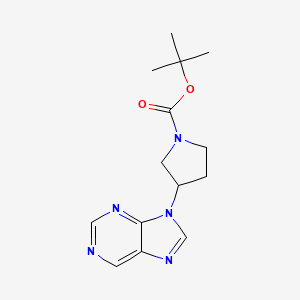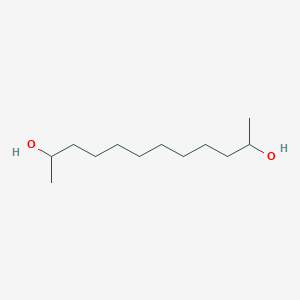
Dodecane-2,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-2,11-diol is a long-chain diol with the molecular formula C12H26O2. It is a linear molecule with hydroxyl groups attached to the second and eleventh carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Dodecane-2,11-diol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. This process typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dodecanedioic acid. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dodecane-2,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: The compound can be further reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or esterified derivatives.
科学的研究の応用
Dodecane-2,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: this compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and adhesives due to its chemical stability and functional versatility.
作用機序
The mechanism of action of dodecane-2,11-diol largely depends on its application. In biological systems, it may interact with lipid membranes, influencing their fluidity and function. In chemical reactions, the hydroxyl groups serve as reactive sites for various transformations, enabling the synthesis of a wide range of derivatives.
類似化合物との比較
Similar Compounds
1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.
1,2-Hexadecanediol: A longer-chain diol with hydroxyl groups on the first and second carbon atoms.
Uniqueness
Dodecane-2,11-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular configurations, such as in the synthesis of specialized polymers and pharmaceuticals.
特性
分子式 |
C12H26O2 |
|---|---|
分子量 |
202.33 g/mol |
IUPAC名 |
dodecane-2,11-diol |
InChI |
InChI=1S/C12H26O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-14H,3-10H2,1-2H3 |
InChIキー |
YHQWADZIVSSNNO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


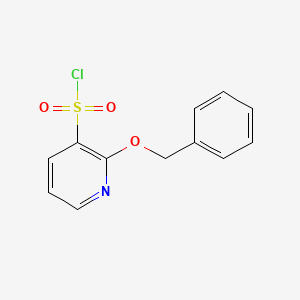
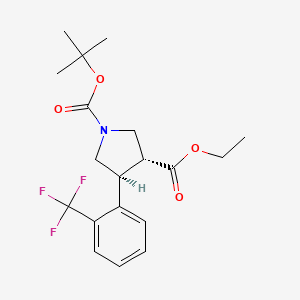

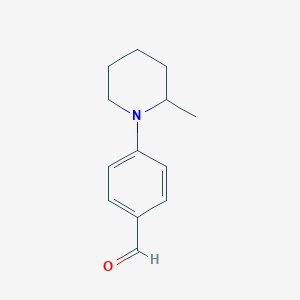
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
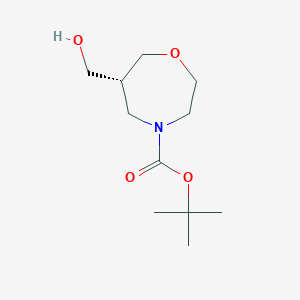
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)

![{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
